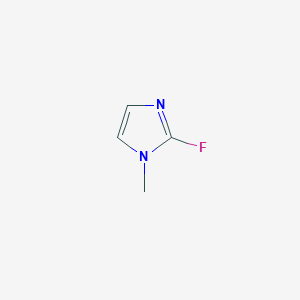

2-Fluoro-1-methyl-1H-imidazole

描述

Contextualization within Fluorinated Heterocyclic Chemistry

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental platforms for the synthesis of drugs and other bioactive molecules, present in approximately 85% of such compounds. tandfonline.com The introduction of fluorine into these heterocyclic structures has become a pivotal strategy in modern medicinal chemistry. tandfonline.com This is because fluorine, with its high electronegativity and small atomic size, can significantly enhance a drug's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.gov

The carbon-fluorine (C-F) bond possesses unique physicochemical properties, including high bond strength and polarity with minimal steric hindrance. tandfonline.com This often leads to improved metabolic stability and a longer half-life for fluorinated drugs. tandfonline.com Furthermore, fluorine substitution can modulate the acidity or basicity of nearby functional groups, which can improve bioavailability and binding affinity to biological targets. tandfonline.comnih.gov The incorporation of fluorine can also enhance membrane permeability. nih.govnih.gov These advantages have led to a significant increase in the number of fluorinated drugs on the market, with over 300 approved for use. nih.govrsc.org

Significance of the Imidazole (B134444) Scaffold in Contemporary Chemical and Biological Research

The imidazole ring is a privileged structure in medicinal chemistry, first synthesized in 1858. ijsrtjournal.comscispace.com Its unique chemical complexity and versatility in synthesis make it a rich source of chemical diversity. scispace.com The imidazole nucleus is a key component of many biologically active molecules and is found in several clinically approved drugs. ajrconline.org

The significance of the imidazole scaffold stems from its ability to engage in various biological interactions. It can act as a hydrogen bond donor and acceptor, and its electron-rich nature allows it to bind to a variety of therapeutic targets. researchgate.net This versatility has led to the development of imidazole-based compounds with a wide range of pharmacological activities, including:

Anticancer ijsrtjournal.comresearchgate.net

Antimicrobial ajrconline.org

Antifungal scispace.comajrconline.org

Antiviral ontosight.aiajrconline.org

Anti-inflammatory scispace.comajrconline.org

Antidiabetic scispace.comajrconline.org

The imidazole ring is a fundamental component of natural products like the amino acid histidine, histamine, and purines in DNA. researchgate.netnih.gov This inherent biological relevance makes it an attractive starting point for the design of new therapeutic agents. nih.gov

Historical Development and Current Trends in Fluorinated Imidazole Research

The synthesis of fluorinated imidazoles has evolved over time. Early methods often involved photochemical reactions. researchgate.net For instance, irradiation of diazotized α-N-acetyl-2-amino-L-histidine methyl ester in tetrafluoroboric acid solution was used to produce a 2-fluoroimidazole derivative. researchgate.net

Current research focuses on developing more efficient, environmentally friendly, and cost-effective synthetic methods. beilstein-journals.org Recent advancements include visible-light-promoted radical cyclization reactions to create fluorinated polycyclic imidazoles without the need for metal catalysts or additives. beilstein-journals.org Other modern techniques involve the use of specific fluorinating agents like N-fluorobenzenesulfonimide for the selective introduction of fluorine atoms. smolecule.com The late-stage fluorination of heterocyclic compounds is a promising strategy that utilizes metal-catalyzed procedures to form the C-F bond in complex molecules. rsc.org

A significant trend in fluorinated imidazole research is the exploration of their potential in drug discovery. nih.gov For example, fluorinated imidazole[4,5f] ijsrtjournal.combohrium.comphenanthroline derivatives have been synthesized and investigated as potential inhibitors of liver cancer cell proliferation. nih.gov The incorporation of fluorine is often aimed at enhancing the biological activity and metabolic stability of the parent imidazole compound. smolecule.com

Overview of Research Domains for 2-Fluoro-1-methyl-1H-imidazole and Related Analogues

Research into this compound and its analogs spans several key scientific domains:

Medicinal Chemistry: This is a primary area of investigation, with studies focusing on the potential antimicrobial, antifungal, and antiviral properties of these compounds. ontosight.ai The introduction of fluorine into the imidazole ring is explored as a strategy to enhance therapeutic efficacy.

Drug Discovery and Development: Fluorinated imidazoles are being investigated for a variety of therapeutic applications, including as anticancer agents. ijsrtjournal.comnih.gov Structure-activity relationship (SAR) studies are crucial in this domain to optimize the pharmacological properties of these molecules by modifying the imidazole ring and its substituents.

Chemical Synthesis: A significant portion of research is dedicated to developing novel and efficient synthetic routes for this compound and other fluorinated imidazoles. ontosight.aibeilstein-journals.org This includes the use of various fluorination reactions and the optimization of reaction conditions to achieve high yields and purity. ontosight.ai

Materials Science: The chemical stability and reactivity of fluorinated imidazoles make them potential candidates for use in polymers and coatings. smolecule.com Research in this area also explores the creation of fluorinated nanosized zeolitic-imidazolate frameworks (ZIFs) for applications such as mechanical energy storage. acs.org

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FN2/c1-7-3-2-6-4(7)5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDNIOXZELJKBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50499066 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66787-69-7 | |

| Record name | 2-Fluoro-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50499066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2 Fluoro 1 Methyl 1h Imidazole and Its Derivatives

Direct Fluorination Approaches to the Imidazole (B134444) Ring

Direct fluorination involves the introduction of a fluorine atom onto the imidazole core in a single step. This can be accomplished through electrophilic, nucleophilic, or photochemical methods, each with distinct advantages and substrate requirements.

Electrophilic Fluorination Protocols

Electrophilic fluorination is a common strategy for creating C-F bonds on electron-rich aromatic systems. Reagents such as Selectfluor (F-TEDA-BF₄) and N-Fluorobenzenesulfonimide (NFSI) are widely used for this purpose. taylorfrancis.com The direct fluorination of the imidazole ring often requires careful control of reaction conditions due to the ring's reactivity.

One of the first successful direct fluorinations of imidazole derivatives was achieved using Selectfluor, which is noted for being a stable and highly reactive electrophilic fluorinating agent. Current time information in Blackburn with Darwen, GB. This method allows for the facile fluorination at the 4- or 5-position of various 2-ethoxycarbonyl imidazole derivatives in moderate yields. Current time information in Blackburn with Darwen, GB. The reaction's success is influenced by the electron density of the imidazole ring; substrates with electron-rich groups tend to produce higher yields. Current time information in Blackburn with Darwen, GB.

NFSI has also been employed for the regioselective fluorination of imidazole derivatives. acs.org This protocol often requires in situ deprotonation of the imidazole C-H bond with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures to direct the electrophilic fluorinating agent to a specific position. acs.orgbeilstein-journals.org This strategy has been successfully used to target both the reactive C5-position and the more challenging C4-position by employing a controlled protecting group switch. acs.org

Table 1: Examples of Electrophilic Fluorination of Imidazole Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1-(ethoxymethyl)-1H-imidazole | NFSI, LTMP | THF, -78 °C | 2-Chloro-5-fluoro-1-(ethoxymethyl)-1H-imidazole | 85% | acs.org |

| 2-Ethoxycarbonyl-4-amino-1-methylimidazole | Selectfluor | CH₃CN, rt | 2-Ethoxycarbonyl-5-fluoro-4-amino-1-methylimidazole | 61% | Current time information in Blackburn with Darwen, GB. |

| 1,3,5-Trimethoxybenzene | NFSI | Ball Mill | 1-Fluoro-2,4,6-trimethoxybenzene | 51% | beilstein-journals.org |

Nucleophilic Fluorination Pathways

Nucleophilic fluorination typically involves the displacement of a leaving group (such as a halide or a nitro group) on an activated aromatic ring by a fluoride (B91410) ion. Sources of nucleophilic fluoride include simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as more soluble organic sources like tetramethylammonium (B1211777) fluoride (TMAF). researchgate.nettcichemicals.com

The low solubility and reactivity of alkali metal fluorides in organic solvents can present challenges. rsc.org To overcome this, strategies such as the use of phase-transfer catalysts or ionic liquids have been developed to enhance the solubility and nucleophilicity of the fluoride ion. tcichemicals.comresearcher.life For instance, imidazolium-based ionic liquids have been shown to act as effective organocatalysts for the nucleophilic fluorination of substrates using KF or CsF. researcher.life

A significant breakthrough was the use of anhydrous TMAF, which is more soluble and reactive than KF, for nucleophilic aromatic substitution. researchgate.net However, in some cases, TMAF can act as a base, leading to reductive dehalogenation rather than fluorination, depending on the solvent and substrate. researchgate.net Successful nucleophilic fluorination often requires a highly activated substrate, such as 2-bromo-4,5-dicyano-1-methylimidazole, where the strong electron-withdrawing cyano groups facilitate the displacement of the bromide by fluoride. researchgate.net

Table 2: Examples of Nucleophilic Fluorination of Imidazole Derivatives

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-4,5-dicyano-1-methylimidazole | KF, 18-crown-6 | Aprotic Solvent | 2-Fluoro-4,5-dicyano-1-methylimidazole | Good | researchgate.net |

| 1-Methyl-2,4,5-tribromoimidazole | TMAF | DMF | 2-Fluoro-1-methyl-4,5-dibromoimidazole | 19-24% | researchgate.net |

| Benzyl Bromide | [IPrH][F(HF)₂], DIPEA | Acetonitrile, MW, 120°C | Benzyl Fluoride | >95% | mdpi.comnih.gov |

Photochemical Methods for C-F Bond Formation at the Imidazole Core

Photochemical methods provide a mild alternative for introducing fluorine into the imidazole ring. The most notable example is the photochemical variant of the Balz-Schiemann reaction. researchgate.net The traditional thermal decomposition of diazonium salts often fails for imidazole derivatives, leading to decomposition instead of fluorination. researchgate.net

In the photochemical approach, an amino-imidazole derivative is converted in situ to the corresponding diazonium tetrafluoroborate (B81430) salt, which is then irradiated with UV light. researchgate.netnih.gov This process promotes the efficient extrusion of nitrogen gas, followed by the formation of the C-F bond, avoiding the harsh high temperatures of the thermal method. researchgate.net This strategy has proven to be a general route for accessing ring-fluorinated imidazoles and was successfully used to prepare all three possible monofluorinated isomers of 1-methylimidazole (B24206): 2-fluoro-, 4-fluoro-, and 5-fluoro-1-methylimidazole. nih.gov

Deoxyfluorination Strategies for Imidazole Derivatives

Deoxyfluorination is a powerful technique that converts hydroxyl or carbonyl functional groups into fluorinated counterparts. This is particularly useful for synthesizing side-chain fluorinated imidazoles.

Conversion of Hydroxymethyl and Formyl Precursors

The conversion of hydroxymethyl (-CH₂OH) and formyl (-CHO) groups on the imidazole ring to fluoromethyl (-CH₂F) and difluoromethyl (-CHF₂) groups, respectively, is a key strategy. devagirijournals.com Reagents like diethylaminosulfur trifluoride (DAST) and its more stable alternative, Deoxo-Fluor®, are commonly used for this transformation. devagirijournals.com

A critical consideration in these reactions is the presence of the acidic N-H proton in the imidazole ring, which can interfere with the deoxyfluorination reagent. devagirijournals.com To prevent this, the imidazole nitrogen is typically protected, often with a trityl group, before carrying out the reaction. devagirijournals.com For example, the deoxyfluorination of N-trityl-4-(hydroxymethyl)imidazole with Deoxo-Fluor® proceeds smoothly to give the 4-(fluoromethyl)imidazole derivative in high yield after deprotection. devagirijournals.com The same approach can be applied to formylimidazole precursors to yield difluoromethyl derivatives. devagirijournals.com

Table 3: Examples of Deoxyfluorination of Imidazole Precursors

| Precursor | Reagent | Key Condition | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Trityl-4-(hydroxymethyl)imidazole | Deoxo-Fluor® | CH₂Cl₂ | 4-(Fluoromethyl)imidazole | 82% | devagirijournals.com |

| N-Trityl-2-(hydroxymethyl)imidazole | Deoxo-Fluor® | CH₂Cl₂ | 2-(Fluoromethyl)imidazole | 44% | devagirijournals.com |

| N-Trityl-4-formylimidazole | Deoxo-Fluor® | CH₂Cl₂ | 4-(Difluoromethyl)imidazole | Modest | devagirijournals.com |

Multi-component Reaction Paradigms for Imidazole Ring Construction

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most of the atoms from the starting materials. researcher.life This approach offers significant advantages in terms of atom economy, step efficiency, and waste reduction.

Several named MCRs are known for the synthesis of the imidazole core, including the Radziszewski reaction and its modern variations. A prominent example is the Groebke-Blackburn-Bienaymé reaction (GBBR), a three-component reaction that combines an aldehyde, an isocyanide, and an amidine (or a suitable N-heterocycle like 2-amino-pyridine) to construct fused imidazole derivatives. researchgate.nettcichemicals.com

While the application of MCRs to directly synthesize fluorinated heterocycles is an area of growing interest, the specific one-pot synthesis of 2-fluoro-1-methyl-1H-imidazole via an MCR is not extensively documented. acs.org However, the MCR paradigm allows for the potential incorporation of fluorine by using fluorinated building blocks as one of the components. For example, a fluorinated aldehyde or a fluorinated amine could theoretically be used in an imidazole-forming MCR to generate a fluorinated imidazole derivative in a highly convergent fashion. The development of such MCRs represents a promising future direction for the efficient synthesis of complex fluorinated imidazoles.

Catalytic Cyclization Reactions for Substituted Imidazoles

Catalytic cyclization reactions represent a fundamental approach to constructing the imidazole ring from acyclic precursors. These methods are often characterized by their efficiency and the ability to introduce a variety of substituents onto the imidazole core.

One-pot synthesis methodologies are particularly attractive for their operational simplicity and good yields. For example, the condensation-cyclization reaction of benzil, an aromatic aldehyde, 2-amino ethyl pyrrolidine, and ammonium (B1175870) acetate (B1210297) using a fly ash supported Bi₂O₃-ZnO catalyst provides a simple and environmentally friendly route to 1,2,4,5-tetra-substituted imidazoles. acs.org This catalyst can be recycled multiple times without a significant loss of activity. acs.org Similarly, zeolite-catalyzed, solvent-free cyclization reactions under microwave irradiation offer a rapid and efficient synthesis of tri- and tetra-substituted imidazoles from 1,2-diketones, aromatic aldehydes, and ammonium acetate. nih.gov

The van Leusen imidazole synthesis is another versatile method that has been adapted for the creation of polycyclic imidazoles. This reaction involves the use of tosylmethyl isocyanide (TosMIC) and has been successfully applied to enolizable cyclic imines, which are generated in situ from their corresponding amines. This α-C–H/N–H annulation strategy allows for the synthesis of complex imidazole structures from readily available alicyclic amines. prepchem.com

Table 1: Catalytic Cyclization Reactions for Substituted Imidazoles

| Reaction Type | Starting Materials | Catalyst/Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| One-Pot Condensation-Cyclization | Benzil, aromatic aldehyde, 2-amino ethyl pyrrolidine, ammonium acetate | Fly ash supported Bi₂O₃-ZnO | 1,2,4,5-Tetra-substituted imidazoles | Environmentally safe, recyclable catalyst, good yields. | acs.org |

| Solvent-Free Cyclization | 1,2-diketone, aromatic aldehydes, ammonium acetate | Zeolite, microwave irradiation | Tri- and tetra-substituted imidazoles | Rapid, high yields, eco-friendly. | nih.gov |

| van Leusen Imidazole Synthesis (Annulation) | Alicyclic amines, tosylmethyl isocyanide (TosMIC) | In situ imine formation (Li-amide based) | Polycyclic imidazoles | α-C–H/N–H annulation, access to complex structures. | prepchem.com |

[3+2] and [2+2+1] Annulation Reactions in Imidazole Synthesis

Annulation reactions, particularly [3+2] and [2+2+1] cycloadditions, provide powerful strategies for the construction of the five-membered imidazole ring. These methods involve the combination of two or three components to form the heterocyclic core in a convergent manner.

A base-catalyzed divergent synthesis of multisubstituted imidazoles has been developed using a tosylmethyl isocyanide (TosMIC)-based [3+2] cyclization reaction. rsc.orgresearchgate.net In the presence of ketenimines and t-BuONa, this reaction yields 1,4,5-trisubstituted imidazoles. rsc.org Interestingly, in the absence of ketenimines, a cyclodimerization of TosMIC occurs to produce 1,4-disubstituted imidazoles. rsc.org

Transition metal catalysis has also been effectively employed in [3+2] annulation reactions. For example, Rh(III)-catalyzed [3+2] spirocyclization of 2H-imidazoles with 1,3-diynes leads to the formation of spiro-[imidazole-indene] derivatives with high chemoselectivity and regioselectivity. thieme-connect.com Copper-catalyzed [3+2] cycloaddition reactions also offer a simple route to multisubstituted imidazoles with high regioselectivity, using oxygen as an oxidant and avoiding the need for expensive catalysts. chemicalbook.com Furthermore, a base-mediated decarboxylative [3+2] annulation of trimethylsilylethynyl benzoxazinanones and benzimidamides hydrochloride has been achieved under mild conditions to produce various imidazole derivatives in high yields. scielo.brfluorochem.co.uk

Transition Metal-Catalyzed Coupling Reactions

Palladium-Catalyzed Direct Arylation of Imidazole Substrates

Palladium-catalyzed direct arylation has emerged as a versatile and atom-economical method for the functionalization of imidazole C-H bonds. This approach avoids the pre-functionalization of the imidazole ring, which is often required in traditional cross-coupling reactions. The direct C5-arylation of imidazoles with a range of aryl chlorides and bromides can be efficiently achieved using palladium(II) acetate complexes bearing phosphine (B1218219) and N-heterocyclic carbene ligands. researchgate.net Microwave irradiation can significantly accelerate these reactions, providing good yields in shorter time frames. researchgate.net

The regioselectivity of direct arylation can be influenced by the reaction solvent. While polar aprotic solvents like DMF or DMA typically lead to C-5 monoarylation, using xylene as the solvent can favor the formation of C-2,5 double arylation products. scite.ai Phosphine-free palladium catalysts, such as Pd(OAc)₂, have also been successfully used for the regioselective 5-arylation of imidazole derivatives with aryl bromides at low catalyst loadings, offering an economical synthetic route. mdpi.com The choice of base and solvent is crucial for achieving high yields in these systems. mdpi.com Furthermore, microwave-assisted procedures have been developed that allow for short reaction times (10-60 minutes) and low catalyst loadings (1 mol%) for the direct arylation of a wide range of heterocycles, including imidazole, with aryl bromides. lookchem.com

Table 2: Palladium-Catalyzed Direct Arylation of Imidazole Substrates

| Catalyst System | Substrates | Key Conditions | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd(L)(PR₃)(OAc)₂ (L = NHC) | Imidazoles, Aryl chlorides/bromides | Microwave irradiation | C-5 arylated imidazoles | Efficient for aryl chlorides, rapid reaction times. | researchgate.net |

| Pd(OAc)₂ | Imidazoles, Aryl bromides | Xylene as solvent | C-2,5 diarylated imidazoles | Solvent-controlled regioselectivity. | scite.ai |

| Pd(OAc)₂ (phosphine-free) | Imidazole derivatives, Aryl bromides | KOAc as base, DMAc as solvent, low catalyst loading | 5-arylimidazoles | Economical, moderate to good yields. | mdpi.com |

| Pd(OAc)₂, Tricyclohexylphosphine | Imidazoles, Aryl bromides | Microwave heating, pivalic acid additive | Arylated imidazoles | Short reaction times, low catalyst loading, broad substrate scope. | lookchem.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Imidazole Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been extensively applied to the functionalization of imidazole scaffolds. This reaction typically involves the coupling of a halo-substituted imidazole with a boronic acid or its derivative in the presence of a palladium catalyst and a base.

An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions. acs.orgnih.gov This methodology has proven its utility in the total synthesis of natural products like nortopsentin D. acs.org

The synthetic potential of this reaction has also been demonstrated in the functionalization of more complex imidazole-containing scaffolds. For instance, a 7-bromo-imidazo[1,5-a]imidazole-2-one scaffold was successfully functionalized by displacing the bromine atom through Suzuki-Miyaura cross-coupling reactions. This allowed for the introduction of a diverse range of aryl, heteroaryl, and vinyl groups, creating a library of substituted imidazo[1,5-a]imidazole-2-ones.

N-Alkylation and N-Derivatization Techniques

Introduction of N-Methyl and Other N-Alkyl Substituents

N-alkylation is a fundamental transformation in imidazole chemistry, allowing for the introduction of various alkyl groups onto the nitrogen atoms of the imidazole ring. This modification can significantly impact the biological activity and physicochemical properties of the resulting compounds.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is a critical aspect that is influenced by the substrate's electronic and steric properties, the nature of the alkylating agent, and the reaction medium. Studies have shown that for imidazoles with electron-withdrawing groups, the 4-substituted tautomer is dominant, and this can control the product ratio, leading to a higher proportion of the 1-alkyl-5-substituted imidazole. Steric hindrance from both the substituent on the imidazole ring and the incoming electrophile also plays a significant role in determining the site of alkylation.

Various methods have been developed for the N-alkylation of imidazoles. These include reactions with alkyl halides in the presence of a base, such as potassium hydroxide (B78521) impregnated on alumina, which allows for mild reaction conditions and good yields. ontosight.ai Another approach utilizes alkaline carbons as basic catalysts for N-alkylation in dry media, which has been shown to be effective for producing N-alkylated products that are important intermediates in the synthesis of pharmaceutically relevant compounds. The regioselective N-alkylation of complex imidazoles can also be achieved through a multi-step process involving the use of a protecting group, such as the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can direct alkylation to a specific nitrogen atom before being removed.

Table 3: N-Alkylation and N-Derivatization Techniques for Imidazoles

| Method | Alkylating Agent | Catalyst/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Base-mediated Alkylation | Alkyl halides | KOH/Al₂O₃ | Mild conditions, good yields, reusable supported reagent. | ontosight.ai |

| Catalytic Alkylation | 1-Bromobutane | Alkaline carbons (Na, K, Cs) | Dry media, high yields, particularly with cesium-containing catalysts. | |

| Regioselective Alkylation via Protecting Group | Benzyl bromide, Trimethyloxonium tetrafluoroborate | SEM-protection, subsequent deprotection | Enables regioselective N-alkylation of complex imidazoles. |

Mechanochemical Synthesis of N-Substituted Imidazoles

Mechanochemistry, a branch of chemistry that utilizes mechanical force to induce chemical reactions, has emerged as a powerful and environmentally benign alternative to traditional solution-based synthesis. mdpi.commurraystate.edu This approach often leads to reduced reaction times, minimal solvent use, and can provide access to novel chemical entities not easily obtained through conventional methods. murraystate.eduacs.org The synthesis of N-substituted imidazoles, key precursors for various functional materials and biologically active compounds, has been successfully achieved using mechanochemical methods, particularly ball milling. mdpi.comuzh.chmdpi.com

Research has demonstrated the efficacy of mechanochemical approaches for the synthesis of a variety of substituted imidazoles with yields ranging from 29% to 99%. mdpi.comresearchgate.net In a typical procedure, the reaction of an imidazole with a halogenated aliphatic or aromatic compound is carried out in the presence of a base, such as potassium hydroxide (KOH), under solvent-free or liquid-assisted grinding (LAG) conditions. mdpi.com For instance, the reaction between imidazole and an alkyl halide in the presence of two equivalents of KOH can afford the corresponding N-substituted imidazole. mdpi.com The use of a small amount of a solvent like tetrahydrofuran (B95107) (THF) in a LAG process has been shown to significantly improve yields, with some reactions yielding between 68% and 72% of the purified product. mdpi.com

The "aging" effect is a noteworthy phenomenon observed in these mechanochemical syntheses, where the reaction continues to proceed even after the milling process has ceased, often leading to higher final yields. mdpi.com This suggests that the initial mechanical activation creates a reactive mixture that continues to transform over time. mdpi.com

The versatility of mechanochemistry extends to the synthesis of more complex imidazole derivatives, including N(1)-aryl-substituted imidazole N-oxides, which are valuable starting materials for advanced organic materials. uzh.chmdpi.com These reactions are often performed in a ball mill and can produce the desired products in good to excellent yields. uzh.chmdpi.com Furthermore, one-pot mechanochemical transformations, such as N- and O-alkylations, have been successfully demonstrated. uzh.chmdpi.com

Table 1: Examples of Mechanochemically Synthesized N-Substituted Imidazoles and Related Compounds

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imidazole, Halogenated Aliphatic/Aromatic Compound | Ball Milling, KOH | Substituted Imidazoles | 29-99% | mdpi.comresearchgate.net |

| Imidazole, Alkyl Halide | LAG (THF), KOH | N-Alkyl Imidazole | 68-72% | mdpi.com |

| Ethyl Piperidine Imidazole, Benzyl Chloride | 25 Hz Milling | Imidazolium (B1220033) Salt 10 | 67% | mdpi.com |

| Pyridylmethyl Imidazole, Benzyl Chloride | 25 Hz Milling | Imidazolium Salt 11 | 81% | mdpi.com |

| 3,5-bis-trifluorophenyl Imidazole, 2-bromomethyl Pyridine | Planetary Mill (800 rpm) | Imidazolium Salt 12 | 72% | mdpi.com |

Enantioselective and Diastereoselective Synthetic Strategies

The development of enantioselective and diastereoselective methods for the synthesis of fluorinated imidazole derivatives is of significant interest due to the profound impact of fluorine substitution on the biological activity of molecules. mdpi.comnih.govmdpi.com Chiral fluorinated imidazoles are valuable building blocks in medicinal chemistry and drug discovery. nih.govnih.gov

One notable strategy for the enantioselective synthesis of fluorinated histidine analogs involves the diastereoselective alkylation of a chiral precursor. nih.gov For example, the synthesis of (S)-4-fluorohistidine has been achieved using the Schöllkopf bis-lactim amino acid synthesis method. nih.gov This approach utilizes a diastereoselective carbon-carbon bond formation between a MOM-protected 4-fluoro-5-bromomethyl imidazole and a chiral nucleophile. nih.gov The reaction proceeds with high diastereomeric excess (>98% d.e.) after chromatographic purification. nih.gov

The choice of protecting group on the imidazole nitrogen is crucial for the success of subsequent transformations. nih.gov For instance, a methoxymethyl (MOM) group has been shown to be effective, allowing for the reduction of an ester group to an alcohol in excellent yields, a step that proved challenging with other protecting groups like tosyl. nih.gov

Dipolar cycloaddition reactions involving imidazole N-oxides represent another powerful tool for the diastereoselective formation of complex imidazole derivatives. icm.edu.pl The reaction between imidazole N-oxides bearing a chiral auxiliary and 1,1-difluoroalkenes in the presence of a nucleophile can generate esters and amides with a new stereocenter. icm.edu.pl The diastereomers produced in these reactions are often readily separable. icm.edu.pl The choice of the chiral auxiliary attached to the imidazole nitrogen, such as 1-phenylethyl or 1-naphthylethyl, can influence the diastereoselectivity of the cycloaddition. icm.edu.pl

Furthermore, transition metal-catalyzed and organocatalytic reactions have been employed for the asymmetric synthesis of fluorinated compounds that can serve as precursors to complex imidazole derivatives. mdpi.com These methods include asymmetric allylic alkylation, Mannich reactions, and Michael additions, which allow for the construction of multiple contiguous stereocenters with high levels of enantio- and diastereoselectivity. mdpi.com For instance, copper-catalyzed enantioselective Michael addition reactions have been used to synthesize 2-alkyl azaarene derivatives with vicinal quaternary-tertiary stereocenters in high yields and stereoselectivities. mdpi.com

Table 2: Key Enantioselective and Diastereoselective Reactions for Fluorinated Imidazole Precursors

| Reaction Type | Key Reagents/Catalysts | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| Diastereoselective Alkylation | Schöllkopf bis-lactim reagent, MOM-protected 4-fluoro-5-bromomethyl imidazole | (S)-4-Fluorohistidine precursor | >98% d.e. | nih.gov |

| Dipolar Cycloaddition | Chiral imidazole N-oxides, 1,1-difluoroalkenes | Esters and amides with new stereocenters | Diastereomeric mixtures, often separable | icm.edu.pl |

| Cu-catalyzed Michael Addition | (S,S)-Ph-BOX, Cu(OTf)2 | 2-Alkyl azaarene derivatives | up to >20:1 dr, up to 99% ee | mdpi.com |

| Organocatalytic Friedel–Crafts/Fluorination | Quinine squaramide catalyst, NFSI | Fluorinated oxindole–pyrazolone adducts | >20:1 dr, 95–99% ee | mdpi.com |

Reactivity Profiles and Mechanistic Investigations of 2 Fluoro 1 Methyl 1h Imidazole

Nucleophilic Aromatic Substitution at the C-2 Position of Fluoroimidazoles

The C-2 position of the imidazole (B134444) ring is generally susceptible to nucleophilic attack, a reactivity that is considerably influenced by the presence of a halogen substituent. In the case of 2-Fluoro-1-methyl-1H-imidazole, the highly electronegative fluorine atom is expected to activate the C-2 carbon towards nucleophilic displacement.

Mechanistic Insights into Fluorine Displacement via Addition-Elimination

The displacement of the fluorine atom in this compound is anticipated to proceed through a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process involves the initial attack of a nucleophile on the electron-deficient C-2 carbon, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge over the imidazole ring. The aromaticity of the ring is then restored in the subsequent, typically rapid, elimination of the fluoride (B91410) ion.

Reactivity with Diverse Nucleophiles under Controlled Conditions

Studies on related haloimidazoles have demonstrated that the halogen at the C-2 position can be displaced by a variety of nucleophiles, particularly when the imidazole nitrogen is protected, as is the case with the N-methyl group in this compound. Research on 2,4-dihalogeno-1-methyl-5-nitroimidazoles has shown that hard nucleophiles, such as cyanide and methoxide, preferentially attack the halogen at the C-2 position. In contrast, soft nucleophiles like amines and thiols have been observed to react at the C-4 position in these specific nitro-substituted compounds. While these findings are on nitro-substituted analogs, they provide valuable insight into the potential reactivity patterns of this compound with a range of nucleophiles under controlled reaction conditions. The specific outcomes will, however, depend on the nature of the nucleophile, the solvent, and the reaction temperature.

Dehalogenation Pathways and Reaction Mechanisms

Dehalogenation, the removal of a halogen atom, represents another potential reaction pathway for this compound. This can occur through various mechanisms, including reductive dehalogenation and hydrolytic dehalogenation. Catalytic hydrodehalogenation, often employing transition metal catalysts like palladium, is a common method for the substitution of halogen atoms with hydrogen. Enzymatic dehalogenation processes are also known, where dehalogenases catalyze the cleavage of carbon-halogen bonds. The specific conditions required to effect the dehalogenation of this compound and the predominant mechanistic pathway would be a subject for empirical investigation.

Oligomerization and Complex Formation Tendencies

Formation of Cyclic Trimers and Their Structural Implications

There is no direct evidence in the reviewed literature for the formation of cyclic trimers from this compound. The formation of such structures would likely depend on specific reaction conditions that could promote intermolecular interactions and cyclization.

Acid-Base Chemistry and Protonation Effects on Reactivity

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The N-methyl group in this compound prevents tautomerism, and this substitution slightly increases the basicity of the molecule compared to imidazole itself. The pKa of the conjugate acid of 1-methylimidazole (B24206) is approximately 7.4, compared to 7.0 for imidazole.

Protonation of this compound is expected to occur at the N-3 nitrogen atom. This protonation would significantly alter the electronic properties of the imidazole ring, making it more electron-deficient. This increased electron deficiency would, in turn, be expected to enhance the reactivity of the C-2 position towards nucleophilic attack. The protonated form, an imidazolium (B1220033) salt, would be a more activated substrate for SNAr reactions. Studies on the protonation of other imidazole derivatives have shown that this modification leads to a downfield shift in NMR signals, indicative of a significant electronic change within the ring and an increase in aromatic character.

Interactive Data Table: pKa Values of Imidazole and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

| Imidazole | ~7.0 | |

| 1-Methylimidazole | ~7.4 |

Influence of Imidazole N-H Ionization on Reaction Kinetics

The concept of N-H ionization is central to the reactivity of many imidazole derivatives. The imidazole ring contains both a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). The hydrogen on the pyrrole-type nitrogen can be removed to form an imidazolate anion, a process that significantly enhances the electron-donating ability of the ring and can influence the rates of various reactions.

However, in the case of this compound, the N-1 position is substituted with a methyl group. This permanent alkylation precludes N-H ionization. Consequently, the reactivity of this compound is not directly influenced by this pathway. Its reactivity is instead governed by the electronic effects of the fluorine and methyl substituents and the inherent properties of the N-methylated imidazole ring.

In contrast, for N-unsubstituted fluoroimidazoles, the state of the N-H bond is critical. The protonation or deprotonation of the imidazole ring alters its aromatic character and electron density. Protonation at N-3 leads to the formation of a more electron-deficient imidazolium cation, which is less susceptible to electrophilic attack but may be more reactive towards nucleophiles. Conversely, deprotonation to the imidazolate anion creates a highly electron-rich system, significantly increasing its nucleophilicity and reactivity toward electrophiles. The tautomeric state of the imidazole, which determines which nitrogen atom bears the hydrogen, can be influenced by intramolecular hydrogen bonding and can switch the reactivity of the imidazole from an unreactive N-H group to a basic and nucleophilic lone pair. nih.gov The pKa of the imidazole group in histidine is approximately 6.0, indicating that it can readily exist in both protonated and deprotonated forms under physiological conditions. wikipedia.org This equilibrium is fundamental to its role in enzyme catalysis, where it often acts as a proton shuttle.

Reactivity of Fluoromethyl and Difluoromethyl Groups Adjacent to the Imidazole Ring

The presence of fluoromethyl or difluoromethyl groups at the C-2 position of the imidazole ring introduces unique reactivity patterns, particularly in hydrolysis and substitution reactions.

The hydrolysis of 2-substituted imidazolines has been shown to be subject to specific base catalysis, proceeding through the protonated imidazolinium ion. nih.gov For fluoromethyl-substituted imidazoles, the strong electron-withdrawing nature of the fluorine atoms makes the carbon of the fluoromethyl group highly electrophilic and susceptible to nucleophilic attack by hydroxide (B78521) ions.

The proposed mechanism for the alkaline hydrolysis likely involves the initial formation of a tetrahedral intermediate at the fluorinated carbon. This is followed by the elimination of a fluoride ion, a process that can be facilitated by the imidazole ring. The rate of hydrolysis is expected to be dependent on the number of fluorine atoms, with the difluoromethyl and trifluoromethyl analogues generally exhibiting higher reactivity due to the increased electrophilicity of the carbon atom.

Fluoromethyl and difluoromethyl groups attached to the imidazole ring can be converted to a cyano group, a synthetically valuable transformation. This reaction typically proceeds via a nucleophilic substitution mechanism where a cyanide ion displaces the fluoride ions.

The reaction of a haloalkane with a cyanide ion is a classic example of a nucleophilic substitution reaction. youtube.com The carbon atom bonded to the halogen is electron-deficient (delta-positive) and is attacked by the nucleophilic cyanide ion, which has a lone pair of electrons on the carbon atom. youtube.com The reaction proceeds with the departure of the halide as a leaving group. youtube.com

In the context of fluoromethyl imidazoles, the reaction with cyanide is expected to follow a similar pathway. The kinetics of this conversion would likely be second-order, depending on the concentrations of both the fluoromethyl imidazole and the cyanide nucleophile. The rate of reaction would also be influenced by the solvent and the nature of the cation associated with the cyanide salt. While specific rate constants for 2-(fluoromethyl)-1-methyl-1H-imidazole are not documented, related transformations of imidazole precursors to 2-cyanoimidazoles are known, often employing dehydrating agents in the case of aldoxime precursors. google.com

Electrophilic Substitution Reactions on Fluorinated Imidazole Systems

The imidazole ring is generally susceptible to electrophilic attack, with substitution typically occurring at the 4- or 5-positions due to the formation of a more stable resonance intermediate compared to attack at the 2-position. globalresearchonline.netuobabylon.edu.iq However, the presence of a fluorine atom at the 2-position and a methyl group at the 1-position in this compound modifies this general reactivity pattern.

Fluorine is an electronegative atom that exerts a deactivating inductive effect (-I) on the imidazole ring, making it less reactive towards electrophiles than unsubstituted imidazole. However, through resonance, fluorine can act as a weak ortho-, para-director, donating lone-pair electron density to the ring. In the case of this compound, the fluorine at the 2-position would direct incoming electrophiles to the 4- and 5-positions. The methyl group at the N-1 position is an activating group and also directs to the adjacent positions.

Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the C-5 position, which is activated by the N-1 methyl group and to a lesser extent by the fluorine at C-2, while being less sterically hindered than the C-4 position. Direct functionalization of imidazole derivatives through electrophilic fluorination has been achieved at both the 5- and the more challenging 4-position by employing a controlled protecting group strategy. fao.org Reagents such as Selectfluor are commonly used for the regioselective fluorination of imidazo[1,2-a]pyridines, demonstrating the feasibility of electrophilic fluorination on imidazole-containing systems. nih.govacs.org

The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (a σ-complex or benzenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org For this compound, the stability of the intermediate carbocation will determine the site of substitution.

C-H Bond Activation and Regioselective Functionalization within Imidazole Frameworks

Transition-metal-catalyzed C-H bond activation has emerged as a powerful tool for the direct and regioselective functionalization of heterocyclic compounds, including imidazoles. nih.govacs.org This strategy offers a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

For this compound, there are C-H bonds at the 4- and 5-positions that are potential sites for functionalization. The regioselectivity of C-H activation is often controlled by the use of a directing group, which coordinates to the metal catalyst and brings it into proximity with a specific C-H bond. In the absence of a strong directing group, the inherent electronic and steric properties of the substrate guide the reaction.

Given the electronic nature of the this compound ring, C-H activation is most likely to occur at the C-5 position. This position is electronically activated by the N-1 methyl group and is generally the most acidic C-H proton in N-alkylimidazoles. The fluorine at the 2-position may also influence the regioselectivity.

Various transition metals, including palladium, rhodium, and iridium, have been employed in C-H activation/functionalization reactions of imidazoles. These reactions can be used to introduce a wide range of substituents, including aryl, alkyl, and other functional groups. While specific examples of C-H activation on this compound are not prevalent in the literature, the general principles of C-H functionalization of fluorinated aromatic compounds suggest that this is a viable strategy for the synthesis of more complex derivatives. nih.gov

Computational and Theoretical Chemistry Studies on 2 Fluoro 1 Methyl 1h Imidazole

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations are pivotal in understanding the molecular properties of novel compounds like 2-Fluoro-1-methyl-1H-imidazole. Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of molecules, providing a balance between accuracy and computational cost. Time-dependent DFT (TD-DFT) is an extension used to study excited states and predict spectroscopic properties like UV-Visible spectra.

The initial step in computational analysis involves optimizing the molecular geometry to find the most stable conformation (the lowest energy state). This is typically performed using DFT methods, for instance, with the B3LYP functional and a basis set like 6-311++G(d,p). The optimization process calculates bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure.

For this compound, the planarity of the imidazole (B134444) ring is a key feature. The fluorine and methyl substitutions would influence the local geometry. The C-F bond length, the C-N-CH₃ bond angle, and the orientation of the methyl group's hydrogen atoms relative to the ring are critical parameters determined through optimization.

Interactive Data Table: Optimized Geometrical Parameters (Hypothetical) Note: This data is illustrative.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C2 | F | 1.35 Å | |

| Bond Length | N1 | C2 | 1.38 Å | |

| Bond Length | N1 | C5 | 1.39 Å | |

| Bond Length | N1 | C(Methyl) | 1.47 Å | |

| Bond Angle | F | C2 | N1 | 115.0° |

| Bond Angle | C2 | N1 | C5 | 108.5° |

| Bond Angle | C2 | N1 | C(Methyl) | 125.5° |

The electronic properties of a molecule are crucial for understanding its reactivity and optical characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO is the band gap, which is an indicator of molecular stability and reactivity. A large band gap suggests high stability and low reactivity. These energies are calculated at the optimized geometry. For this compound, the electron-withdrawing fluorine atom would be expected to lower the energy of both frontier orbitals compared to 1-methylimidazole (B24206).

Interactive Data Table: Frontier Orbital Energies (Hypothetical) Note: This data is illustrative and calculated at the B3LYP/6-311++G(d,p) level.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.95 |

The distribution of electrons within a molecule determines its polarity, which is quantified by the dipole moment. The dipole moment is a vector quantity, with its magnitude and direction providing insight into the charge separation across the molecule. For this compound, the electronegative fluorine and nitrogen atoms would lead to a significant dipole moment. The direction of the dipole vector would point from the less electronegative parts of the molecule (the methyl group and hydrogen atoms) towards the more electronegative fluorine atom.

Analysis of the electron density distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, reveals the regions susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate high electron density (nucleophilic sites), while blue regions indicate low electron density (electrophilic sites). In this molecule, the region around the fluorine atom would be expected to be electron-rich.

Interactive Data Table: Calculated Dipole Moment (Hypothetical) Note: This data is illustrative.

| Component | Value (Debye) |

|---|---|

| μₓ | 1.50 |

| μᵧ | 2.80 |

Prediction and Correlation of Spectroscopic Properties

Computational methods are powerful tools for predicting and helping to interpret experimental spectra.

TD-DFT calculations are employed to predict the electronic transitions that give rise to UV-Visible absorption spectra. The calculation provides the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). The primary electronic transitions in molecules like this are typically π → π* transitions within the imidazole ring. The substitution pattern (fluoro and methyl groups) would modulate the exact wavelength of maximum absorption (λ_max).

Interactive Data Table: Predicted UV-Visible Absorption (Hypothetical) Note: This data is illustrative and calculated in a simulated solvent like ethanol.

| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 215 nm | 0.12 | HOMO → LUMO |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the NMR chemical shifts (δ) for different nuclei. These predicted shifts are then compared to experimental values to confirm the molecular structure.

For this compound, one would predict the chemical shifts for the protons on the imidazole ring and the methyl group (¹H NMR), the fluorine atom (¹⁹F NMR), and all carbon atoms (¹³C NMR). The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For instance, the carbon atom bonded to the fluorine (C2) would have a significantly different ¹³C chemical shift compared to the other ring carbons due to the high electronegativity of fluorine.

Interactive Data Table: Predicted NMR Chemical Shifts (Hypothetical) Note: This data is illustrative, referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Ring H (C4-H) | 7.15 |

| ¹H | Ring H (C5-H) | 7.05 |

| ¹H | Methyl (N1-CH₃) | 3.65 |

| ¹³C | C2 | 158.0 (J_CF = 240 Hz) |

| ¹³C | C4 | 128.5 |

| ¹³C | C5 | 120.0 |

| ¹³C | Methyl | 35.5 |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate details of reaction mechanisms involving this compound. Through the application of quantum chemical methods, researchers can map out potential energy surfaces, identify key stationary points, and ultimately gain a deeper understanding of the factors that govern reactivity.

Transition State Characterization for Elementary Steps

The characterization of transition states is a cornerstone of mechanistic computational chemistry. For reactions involving this compound, computational methods are employed to locate the geometry of transition state structures and calculate their corresponding activation energies. These calculations provide quantitative insights into the feasibility and kinetics of various elementary steps.

For instance, in nucleophilic substitution reactions where the imidazole ring might be attacked, computational models can predict the transition state geometry for the formation of a Meisenheimer-like intermediate. The presence of the fluorine atom at the C2 position and the methyl group at the N1 position significantly influences the electron distribution within the ring, which in turn affects the stability of the transition state.

Below is a hypothetical data table summarizing calculated activation energies for a proposed elementary step in a reaction involving this compound, as might be determined by computational studies.

| Elementary Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C5 | DFT (B3LYP) | 6-311+G(d,p) | PCM (Acetonitrile) | 18.5 |

| Proton abstraction from methyl group | MP2 | aug-cc-pVTZ | SMD (Water) | 25.2 |

Note: The data in this table is illustrative and intended to represent the type of information generated from computational studies.

These theoretical calculations allow for a direct comparison of different reaction pathways, enabling chemists to predict the most likely mechanism.

Identification and Characterization of Reactive Intermediates

Beyond transition states, computational modeling is instrumental in identifying and characterizing reactive intermediates that may be formed during a reaction. These intermediates, which can be fleeting and difficult to detect experimentally, are crucial for a complete understanding of the reaction mechanism.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in the context of medicinal chemistry, where understanding how a small molecule like this compound might interact with a biological macromolecule is of great interest.

Prediction of Binding Affinities to Biological Macromolecules

Computational docking studies can predict the binding affinity of this compound to the active site of a protein or enzyme. These predictions are typically expressed as a binding energy or a docking score, which provides an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex.

The fluorine atom can play a significant role in modulating binding affinity. Its high electronegativity can lead to favorable electrostatic interactions, and its small size allows it to be accommodated in tight binding pockets.

The following interactive table presents hypothetical docking scores and predicted binding affinities for this compound with several protein targets, illustrating the type of data generated in such studies.

| Protein Target (PDB ID) | Docking Program | Scoring Function | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Kinase A (fictional) | AutoDock Vina | Vina | -7.2 | TYR101, LYS45, ASP120 |

| Protease B (fictional) | Glide | SP | -6.8 | HIS57, SER195, GLY193 |

| GPCR C (fictional) | GOLD | GoldScore | -8.1 | PHE250, TRP150, ASN100 |

Note: This data is for illustrative purposes only.

Characterization of Non-covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Hydrophobic Interactions)

A detailed analysis of the docked pose of this compound within a binding site reveals the specific non-covalent interactions that contribute to the binding affinity. researchgate.net These interactions are crucial for the stability of the ligand-protein complex.

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, while an N-H group, if present, could act as a donor.

Halogen Bonding: The fluorine atom, being a halogen, has the potential to participate in halogen bonds, where it acts as an electrophilic species interacting with a nucleophilic partner in the protein.

Hydrophobic Interactions: The methyl group and the carbon backbone of the imidazole ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Computational tools can visualize and quantify these interactions, providing a detailed picture of the binding mode.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its reactivity. For this compound, QSRR models could be developed to predict its reactivity in a particular class of reactions based on a set of calculated molecular descriptors.

These descriptors can be categorized as:

Electronic: e.g., partial atomic charges, dipole moment, HOMO/LUMO energies.

Steric: e.g., molecular volume, surface area.

Topological: e.g., connectivity indices.

By correlating these descriptors with experimentally determined reaction rates or equilibrium constants for a series of related imidazole derivatives, a predictive QSRR model can be built. Such models are valuable for screening virtual libraries of compounds and for designing new molecules with desired reactivity profiles. The inclusion of the fluorine atom and the methyl group in the descriptor set would be critical for accurately modeling the reactivity of this compound.

Applications in Advanced Materials Science and Catalysis

Role as Ligands in Coordination Chemistry

The 2-Fluoro-1-methyl-1H-imidazole moiety can be employed as a fundamental component in coordination chemistry, serving as a ligand or a precursor to ligands that form complexes with metal ions. These complexes are central to the creation of functional materials and catalysts.

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Zeolitic-Imidazolate Frameworks (ZIFs)

Metal-Organic Frameworks (MOFs) and their subclass, Zeolitic-Imidazolate Frameworks (ZIFs), are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govwikipedia.org Imidazole-based ligands are particularly common in the synthesis of ZIFs, where the metal-imidazole-metal angle mimics the Si-O-Si angle in traditional zeolites. wikipedia.org

The use of fluorinated imidazole (B134444) derivatives, such as this compound, as linkers is an effective strategy for tuning the properties of these frameworks. Fluorination is one of the most efficient and universal strategies to increase the hydrophobicity of materials and consequently their water stability. acs.orgnih.gov This is a critical advantage, as many MOFs and ZIFs suffer from limited stability in aqueous environments. acs.orgnih.gov The introduction of fluorine atoms into the framework enhances its hydrophobic character, making the internal pore surfaces water-repellent. rsc.orgnih.gov This increased hydrophobicity not only improves chemical stability but is also desirable for applications such as gas separation in humid conditions and the removal of organic pollutants from water. nih.govresearchgate.net

For instance, studies on ZIFs synthesized with mixed fluorinated and non-fluorinated imidazole linkers have demonstrated exceptional stability in water compared to their non-fluorinated parent structures. acs.org The presence of fluorine atoms in the structure improves the stability of the ZIF in water due to the increased hydrophobic character of the framework. acs.org Therefore, employing this compound as a ligand in MOF and ZIF synthesis provides a direct route to creating robust, water-resistant porous materials with tailored pore environments.

Precursors for N-Heterocyclic Carbene (NHC) Ligands in Homogeneous Catalysis

N-Heterocyclic Carbenes (NHCs) have become a dominant class of ligands in homogeneous catalysis, often considered superior to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and steric tuneability. man.ac.ukacs.org Imidazolium (B1220033) salts are the direct precursors to the corresponding imidazole-based NHCs. uliege.betum.de The synthesis involves the deprotonation of the imidazolium salt at the C2 position to generate the neutral carbene, which can then be coordinated to a transition metal center. uliege.be

This compound can be converted into its corresponding imidazolium salt, which then serves as a precursor to a fluorinated NHC ligand. The introduction of a fluorine atom at the C2-position of the imidazole ring is expected to significantly modify the electronic properties of the resulting NHC ligand. Fluorinated NHC ligands offer unique steric and electronic properties compared to their hydrocarbon analogues. man.ac.uk The strong electron-withdrawing nature of fluorine can influence the σ-donating and π-accepting characteristics of the NHC, thereby modulating the reactivity and stability of the metal catalyst. nih.gov Research has shown that rhodium complexes bearing fluorinated NHCs exhibit enhanced catalytic activity in transfer hydrogenation reactions compared to their non-fluorinated counterparts. rsc.org This demonstrates the potential of using fluorinated precursors like this compound to design more efficient and specialized homogeneous catalysts for a variety of organic transformations, including challenging cross-coupling and C-H activation reactions. uni-wuerzburg.denih.gov

Table 1: Comparison of Properties of Fluorinated vs. Non-Fluorinated NHC Ligands

| Property | Non-Fluorinated NHC Ligands | Fluorinated NHC Ligands | Impact on Catalysis |

|---|---|---|---|

| Electronic Properties | Strong σ-donors | σ-donation is modified by the electron-withdrawing fluorine atoms. man.ac.uknih.gov | Can tune the electron density at the metal center, affecting catalytic activity and stability. rsc.org |

| Steric Profile | Steric bulk is determined by N-substituents (e.g., mesityl, diisopropylphenyl). man.ac.uk | Minimal steric change from H→F substitution allows for targeted electronic modulation. nih.gov | Allows for decoupling of steric and electronic effects in catalyst design. |

| Stability | Generally high thermal and chemical stability. | C-F bonds enhance stability; fluorinated complexes can be more robust. | Increased catalyst lifetime and tolerance to harsh reaction conditions. |

| Catalytic Activity | Widely used in various catalytic reactions (e.g., metathesis, cross-coupling). acs.org | Often show enhanced activity in specific reactions like hydrogenation. rsc.org | Potential for developing highly active and selective catalysts for specialized applications. |

Development of Functional Materials

The unique electronic and physical properties imparted by the this compound unit enable its use in a range of functional materials, from optical sensors to specialized solvents.

Incorporation into Push-Pull Fluorophores for Optical and Sensing Applications

Push-pull fluorophores are organic molecules characterized by an electron-donating (donor) group and an electron-withdrawing (acceptor) group connected by a π-conjugated bridge. nih.gov This architecture results in an intramolecular charge transfer (ICT) upon photoexcitation, leading to desirable photophysical properties such as large Stokes shifts and high sensitivity to the local environment (solvatochromism). nih.gov

Imidazole-based systems can be incorporated into such fluorophores. nih.govresearchgate.net The this compound moiety, with the highly electronegative fluorine atom positioned on the imidazole ring, can function as an effective electron-withdrawing component. When connected to a suitable electron-donating group (like a dimethylamino-phenyl group) via a π-linker, it can form a robust push-pull system. The resulting fluorophores are expected to exhibit absorption and emission in the visible spectrum and possess significant dipole moments in their excited states, making them sensitive probes for solvent polarity and useful in the design of chemical sensors. researchgate.net

Synthesis of Fluorinated Imidazolium-Based Ionic Liquids and Their Properties

Ionic liquids (ILs) are salts with melting points below 100 °C, and imidazolium-based ILs are among the most widely studied and used. alfa-chemistry.com Their properties, such as viscosity, thermal stability, conductivity, and miscibility, can be extensively tuned by modifying the cation or anion. alfa-chemistry.com

Fluorination of the imidazolium cation is a common strategy to further tailor these properties. researchgate.net Synthesizing an ionic liquid from this compound would typically involve quaternization (e.g., alkylation at the second nitrogen) to form the 2-fluoro-1,3-dialkylimidazolium cation, paired with a suitable anion (e.g., bis(trifluoromethylsulfonyl)imide ([TFSI]⁻) or hexafluorophosphate (B91526) ([PF₆]⁻)). The presence of fluorine on the imidazolium ring generally leads to several advantageous changes in properties. researchgate.netresearchgate.net It can increase thermal and electrochemical stability, making the ILs suitable for applications in demanding environments like batteries and electrochemistry. researchgate.netresearchgate.net Fluorination also tends to increase hydrophobicity and can influence viscosity and density. researchgate.net These fluorinated ionic liquids (FILs) are promising as specialized solvents, electrolytes, and lubricants. researchgate.netresearchgate.net

Table 2: Expected Physicochemical Properties of Ionic Liquids Based on 2-Fluoro-1-methylimidazolium

| Property | Typical Imidazolium ILs | Expected Properties of Fluorinated Imidazolium ILs | Rationale/Benefit |

|---|---|---|---|

| Thermal Stability | Good, with decomposition temperatures often >200 °C. rsc.org | Enhanced stability. researchgate.net | The strong C-F bond increases resistance to thermal degradation. |

| Electrochemical Window | Wide, but can be limited by C-H bonds on the ring. | Wider electrochemical stability window. researchgate.net | Increased resistance to oxidation and reduction, beneficial for electrochemical devices. |

| Hydrophobicity | Varies with alkyl chain length and anion. | Increased hydrophobicity. researchgate.net | Useful for biphasic catalysis, moisture-sensitive reactions, and gas separation. |

| Viscosity | Can be high, depending on substituents and anion. | May be altered; can increase or decrease depending on overall structure. researchgate.net | Tuneable for specific applications like lubricants or reaction media. |

| Density | Typically denser than water. | Generally higher density due to the mass of fluorine. researchgate.net | Affects phase separation and material handling. |

Tailoring Material Properties through Fluorination (e.g., Hydrophobicity, Framework Dynamics)

As highlighted in the preceding sections, the incorporation of fluorine via the this compound building block is a deliberate design choice to manipulate material properties at a molecular level. The primary and most predictable effect is the enhancement of hydrophobicity. rsc.orgnih.govaip.org Materials with a high density of fluorine atoms on their surfaces exhibit low surface energy and are water-repellent. mdpi.com In the context of MOFs and ZIFs, this translates directly to improved stability against hydrolysis, a major failure mechanism for these materials. acs.orgnih.gov

Catalytic Applications in Synthetic Organic Chemistry

Imidazole and its derivatives have emerged as versatile scaffolds in the realm of synthetic organic chemistry, primarily owing to their unique electronic and structural properties. The nitrogen atoms within the imidazole ring can act as both hydrogen bond donors and acceptors, as well as nucleophilic and basic sites, making them highly effective in catalytic processes.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and environmentally friendly alternative to metal-based catalysis. Imidazole derivatives have been successfully employed as organocatalysts in a variety of organic transformations. Their ability to activate substrates through various modes of action, including nucleophilic catalysis and general base catalysis, makes them highly valuable.

Table 1: Examples of Reactions Catalyzed by Imidazole Derivatives This table presents a generalized overview of reactions where imidazole derivatives have been used as organocatalysts. Specific performance data for this compound is not available.

| Reaction Type | Role of Imidazole Derivative | Substrate Scope | General Yields |

| Multicomponent Reactions | General base/nucleophilic catalyst | Aldehydes, malononitrile, various nucleophiles | Good to Excellent |

| Acylation Reactions | Nucleophilic catalyst | Alcohols, amines | High |

| Silylation Reactions | Nucleophilic catalyst | Alcohols | High |

| Michael Addition | General base catalyst | α,β-Unsaturated carbonyls, various nucleophiles | Moderate to High |

Data compiled from general findings on imidazole organocatalysis. nih.govrsc.orgias.ac.inmdpi.com

The introduction of a fluorine atom and a methyl group, as in this compound, would be expected to modulate the electronic properties and steric hindrance of the imidazole core. The electron-withdrawing nature of the fluorine atom could influence the basicity and nucleophilicity of the nitrogen atoms, potentially altering its catalytic activity and selectivity in organocatalytic systems. However, without specific research, these effects remain theoretical.

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, imidazole derivatives have been immobilized on solid supports to create heterogeneous catalysts. These materials combine the catalytic activity of the imidazole moiety with the practical advantages of a solid-phase system, such as ease of recovery and reuse.

Common solid supports include polymers, silica, and metal-organic frameworks (MOFs). The functionalization of these supports with imidazole-containing ligands allows for the creation of robust and recyclable catalytic systems. For example, imidazole-functionalized polymers have been used to immobilize metal catalysts, preventing their leaching into the reaction mixture and allowing for multiple reaction cycles with sustained activity.

Metal-organic frameworks, which are crystalline porous materials, can be functionalized with imidazole groups to act as supports for catalytically active metal species. researchgate.net These materials offer high surface areas and tunable pore sizes, which can enhance catalytic efficiency and selectivity.

Table 2: Overview of Imidazole-Functionalized Heterogeneous Catalysts This table provides a general summary of supported imidazole catalysts. There is no specific data available for supports functionalized with this compound.

| Support Material | Imidazole Functionality | Metal (if applicable) | Application | Key Advantages |

| Polymer Microspheres | Covalently bound imidazole | Vanadium | Oxidation reactions | Recyclability, stability |

| Metal-Organic Frameworks (MOFs) | Imidazole-based linkers | Palladium | Coupling reactions | High surface area, reusability |

| Silica Gel | Surface-grafted imidazole | - | Condensation reactions | Thermal stability, easy separation |

Information based on studies of various imidazole-functionalized supports. researchgate.net

The incorporation of this compound onto a solid support could potentially lead to novel heterogeneous catalysts. The specific electronic and steric properties of this molecule might influence the interaction with the support and the active catalytic sites, offering a potential avenue for future research in the development of advanced catalytic materials.

Biological Studies and Mechanistic Insights in Vitro

Modulation of Enzyme Activity by Fluoroimidazoles

Inhibition Kinetics and Specificity (e.g., Histidine-Ammonia Lyase)

There is no available scientific literature detailing the inhibition kinetics or specificity of 2-Fluoro-1-methyl-1H-imidazole towards Histidine-Ammonia Lyase (HAL). While studies have been conducted on other imidazole-containing compounds and their interactions with HAL, data specific to the 2-fluoro-1-methyl substituted variant is not present in the reviewed sources. Research on HAL inhibitors has explored compounds such as heteroaryl-alanines and acrylates, which have demonstrated competitive inhibition. For instance, studies have shown that compounds like 4-methyl-1H-imidazole can act as very weak inhibitors of HAL. However, no kinetic parameters such as Kᵢ (inhibition constant) or IC₅₀ values for this compound have been reported.

Interaction with Phosphodiesterases (PDE4B, PDE10A)

Currently, there are no published studies that investigate the interaction of this compound with phosphodiesterase enzymes, specifically PDE4B and PDE10A. The development of inhibitors for these enzymes is an active area of research, with many potent and selective inhibitors being complex heterocyclic structures. While fluorine substitution is a common strategy in the design of PDE inhibitors to enhance properties like metabolic stability, there is no specific data to suggest that the simple this compound scaffold has been evaluated for its ability to modulate PDE4B or PDE10A activity.

Receptor Ligand Binding and Selectivity

Affinity for Serotonin (B10506) Receptors (5-HT1A, 5-HT7)

No data is available in the scientific literature regarding the binding affinity of this compound for serotonin receptors 5-HT1A and 5-HT7. Ligands that show affinity for these receptors are typically more complex molecules, often featuring pharmacophores like arylpiperazine moieties. While dual 5-HT1A and 5-HT7 receptor ligands are of significant interest for central nervous system disorders, the specific compound has not been documented in receptor binding assays, and therefore, its affinity constants (such as Kᵢ values) remain unknown.

Role as Potential Affinity Labels and Inactivators of Receptor Sites

There is no information to suggest that this compound has been investigated or proposed as a potential affinity label or an irreversible inactivator of any receptor sites. Affinity labels are typically reactive molecules that form covalent bonds with their target, and there is no indication in the available literature that this compound possesses such properties or has been studied in this context.

Antimicrobial Activity Investigations (In Vitro)

While the broader class of fluorinated imidazole (B134444) and benzimidazole (B57391) derivatives has been a subject of antimicrobial research, there is no specific in vitro antimicrobial activity data available for this compound. Studies on related compounds, such as fluorinated benzimidazoles, have demonstrated that the presence and position of fluorine atoms can influence antibacterial and antifungal efficacy. acgpubs.org However, without direct testing, the antimicrobial spectrum and potency, typically reported as Minimum Inhibitory Concentration (MIC) values, for this compound against various microbial strains have not been determined.

The table below summarizes the lack of available data for the specified in vitro studies.

| Biological Target/Activity | Parameter | Finding for this compound |

| Histidine-Ammonia Lyase (HAL) | Inhibition Kinetics (Kᵢ, IC₅₀) | No Data Available |

| Phosphodiesterase 4B (PDE4B) | Interaction/Inhibition | No Data Available |

| Phosphodiesterase 10A (PDE10A) | Interaction/Inhibition | No Data Available |

| Serotonin Receptor 5-HT1A | Binding Affinity (Kᵢ) | No Data Available |

| Serotonin Receptor 5-HT7 | Binding Affinity (Kᵢ) | No Data Available |

| Receptor Sites | Affinity Labeling/Inactivation | No Data Available |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) | No Data Available |

Antibacterial Efficacy and Mechanistic Pathways